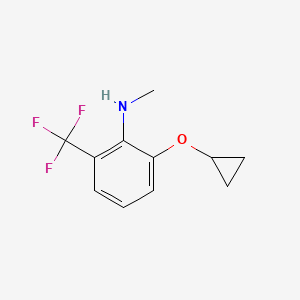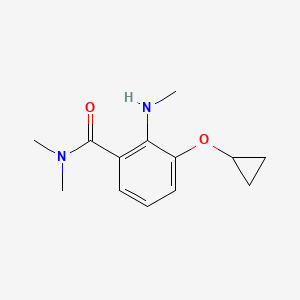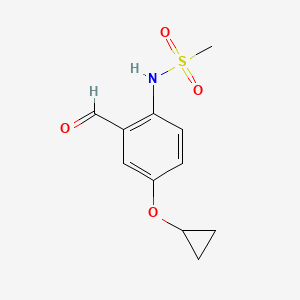
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol This compound is known for its unique structural features, including a cyclopropoxy group and a formyl group attached to a phenyl ring, which are further connected to a methanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF and POCl3.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, given its structural similarity to certain enzyme substrates.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .
Comparaison Avec Des Composés Similaires
N-(4-Formylphenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may result in different reactivity and binding properties.
N-(2-Cyclopropoxy-4-formylphenyl)methanesulfonamide: This isomer has the cyclopropoxy and formyl groups in different positions on the phenyl ring, potentially affecting its chemical behavior and applications
Uniqueness: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H13NO4S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
N-(4-cyclopropyloxy-2-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-11-5-4-10(6-8(11)7-13)16-9-2-3-9/h4-7,9,12H,2-3H2,1H3 |
Clé InChI |
JUQQLLSGQSVPDT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


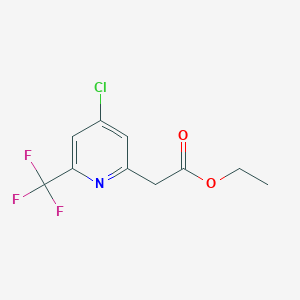
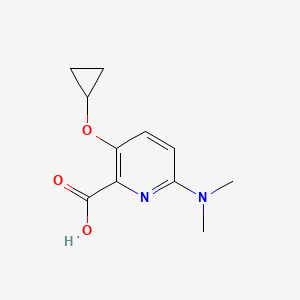
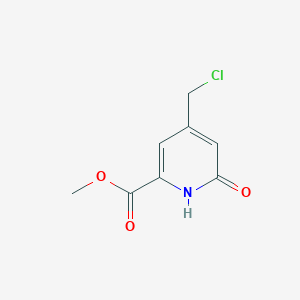
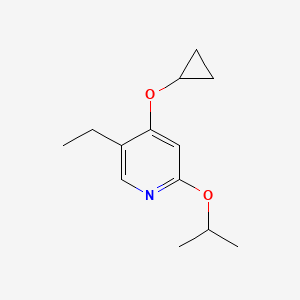
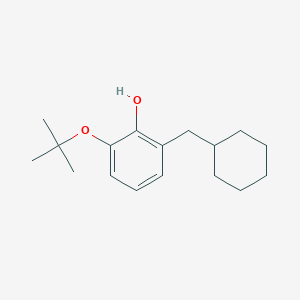

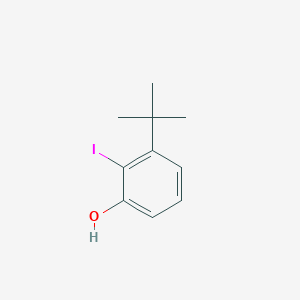
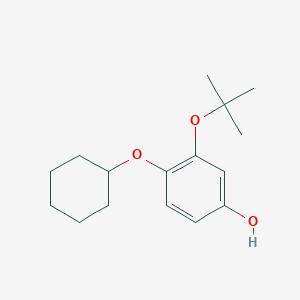

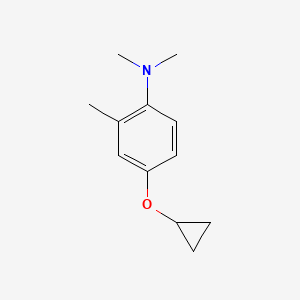

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
